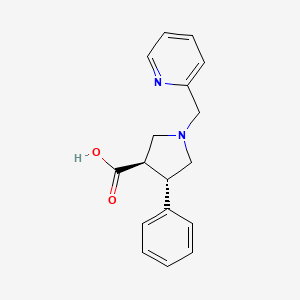

trans-4-Phenyl-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylicacid

Description

trans-4-Phenyl-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid (CAS: 1422948-25-1) is a pyrrolidine derivative characterized by a phenyl group at the 4-position and a pyridin-2-ylmethyl substituent at the 1-position of the pyrrolidine ring. Its stereochemistry is defined as trans-(3S,4R), which influences its conformational stability and molecular interactions .

- Chemical Formula: C₁₇H₁₈N₂O₂

- Molecular Weight: 282.34 g/mol

- Key Functional Groups:

- Pyrrolidine backbone with a carboxylic acid at position 2.

- Aromatic phenyl and pyridinylmethyl substituents.

Properties

IUPAC Name |

(3R,4S)-4-phenyl-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c20-17(21)16-12-19(10-14-8-4-5-9-18-14)11-15(16)13-6-2-1-3-7-13/h1-9,15-16H,10-12H2,(H,20,21)/t15-,16+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODRRVZPMIQRONE-CVEARBPZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1CC2=CC=CC=N2)C(=O)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](CN1CC2=CC=CC=N2)C(=O)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-4-Phenyl-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid typically involves the reaction of pyrrolidine derivatives with phenyl and pyridin-2-ylmethyl substituents. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the hydrogenation process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-pressure hydrogenation and advanced purification techniques, such as chromatography, are common in industrial settings to produce high-purity trans-4-Phenyl-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid .

Chemical Reactions Analysis

Types of Reactions

Trans-4-Phenyl-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas (H2) in the presence of catalysts like Pd/C can convert the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated reagents replace hydrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: KMnO4, CrO3

Reducing agents: H2, Pd/C

Substituting agents: Halogenated compounds like bromine (Br2) or chlorine (Cl2).

Major Products Formed

The major products formed from these reactions include:

Oxidation products: Ketones, carboxylic acids

Reduction products: Reduced pyrrolidine derivatives

Substitution products: Halogenated pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily recognized for its role as a versatile scaffold in the development of novel pharmacological agents. Its structural features allow for modifications that can enhance biological activity and selectivity toward specific targets.

Glycine Transporter Inhibition

Recent studies have highlighted the potential of pyrrolidine derivatives, including trans-4-Phenyl-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid, as selective inhibitors of the glycine transporter 1 (GlyT1). GlyT1 plays a critical role in regulating glycine levels in the central nervous system, which is implicated in conditions like schizophrenia. Compounds derived from this scaffold have shown promising in vitro potency with values around 0.198 µM, indicating their potential as therapeutic agents for treating disorders associated with NMDA receptor hypofunction .

PPAR Agonism

The compound has also been investigated for its agonistic activity on peroxisome proliferator-activated receptors (PPARs), specifically PPARα and PPARγ. These receptors are crucial in regulating glucose metabolism and lipid homeostasis, making them attractive targets for type 2 diabetes treatment. Certain derivatives exhibited low nanomolar EC50 values (5–90 nM) and demonstrated efficacy in lowering fasting glucose and triglyceride levels in diabetic models .

Receptor Modulation

The unique structural properties of trans-4-Phenyl-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid allow it to interact with various receptors, leading to diverse biological effects.

CXCR4 Antagonism

Another notable application is its role as an antagonist of the CXCR4 chemokine receptor, which is involved in cancer metastasis. Compounds based on this structure have demonstrated high binding affinity (IC50 = 79 nM) and antimetastatic properties in vivo, suggesting their potential use in cancer therapeutics .

Case Studies and Research Findings

Several case studies illustrate the effectiveness of trans-4-Phenyl-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid derivatives:

Mechanism of Action

The mechanism of action of trans-4-Phenyl-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Diversity and Functional Group Analysis

The following compounds share structural similarities with the target molecule, differing primarily in substituents and functional groups:

Compound A : (±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid

- Chemical Formula : C₂₂H₂₂F₃N₃O₅

- Molecular Weight : 466.43 g/mol

- Key Features :

Compound B : (±)-trans-Methyl 1-benzyl-4-(6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate

- Chemical Formula: Not explicitly stated, but inferred to include fluorine, silicon, and ester groups.

- Key Features :

Compound C : (3S,4S)-1-[(tert-butoxy)carbonyl]-4-(furan-2-yl)pyrrolidine-3-carboxylic acid

Comparative Data Table

Key Comparative Insights

Substituent Impact on Physicochemical Properties: The trifluoromethyl group in Compound A enhances electronegativity and metabolic stability compared to the phenyl group in the target compound . The BOC group in Compound C serves as a transient protecting group, contrasting with the target compound’s free carboxylic acid, which is bioactive-ready .

Synthetic Efficiency :

- Compound A achieves a high purity (>99%) despite moderate crude yield (68%), suggesting robust purification protocols . Data for the target compound’s synthesis is unavailable.

Structural Flexibility vs. Stability :

- The trans configuration in the target compound may confer superior conformational rigidity compared to the (±)-isomers in Compounds A and B .

Biological Activity

Trans-4-Phenyl-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid (CAS No. 1422948-25-1) is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure (C17H18N2O2), exhibits properties that may be beneficial in pharmacological applications. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and potential therapeutic effects.

The molecular weight of trans-4-Phenyl-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid is 282.34 g/mol. It is often noted for its structural features, including a pyridine ring and a carboxylic acid group, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C17H18N2O2 |

| Molecular Weight | 282.34 g/mol |

| CAS Number | 1422948-25-1 |

| Physical Form | Pale-yellow to yellow-brown solid |

Antibacterial Activity

Recent studies have indicated that compounds in the pyrrolidine class exhibit significant antibacterial properties. In vitro tests have shown that various derivatives, including those similar to trans-4-Phenyl-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid, possess activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli.

A study reported minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL for certain pyrrolidine derivatives against these bacteria, demonstrating robust antibacterial activity . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or function.

Antifungal Activity

In addition to antibacterial properties, trans-4-Phenyl-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid may also exhibit antifungal activity. Similar alkaloid compounds have been shown to inhibit fungal growth in various assays. Specific studies are needed to elucidate the antifungal efficacy of this compound directly; however, its structural analogs have demonstrated promising results against fungal pathogens.

Therapeutic Potential

The potential therapeutic applications of trans-4-Phenyl-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid extend beyond antimicrobial activity. Research indicates that pyrrolidine derivatives may influence neurotransmitter systems, particularly in the context of neuropsychiatric disorders. For instance, modifications in the pyrrolidine structure can enhance binding affinities to dopamine receptors, which may be beneficial in treating conditions like schizophrenia or depression .

Case Studies and Research Findings

- Antimicrobial Efficacy : A comparative study highlighted the antimicrobial activities of various pyrrolidine derivatives, with trans-4-Phenyl derivatives showing superior activity against E. coli and S. aureus compared to other tested compounds .

- Neuropharmacological Effects : Research focusing on the interaction of pyrrolidine compounds with dopamine receptors suggests that structural variations can significantly impact their therapeutic profiles . This opens avenues for developing new treatments for mood disorders.

- Synthesis and Modifications : The synthesis of trans-4-Phenyl derivatives has been optimized to enhance biological activity while minimizing side effects . This includes modifications aimed at improving solubility and receptor selectivity.

Q & A

Basic Question: What are effective synthetic routes for preparing trans-4-Phenyl-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid?

Methodological Answer:

The synthesis typically involves multi-step protocols starting with pyrrolidine-3-carboxylic acid derivatives. Key steps include:

- Protection of the pyrrolidine nitrogen using tert-butoxycarbonyl (Boc) groups to prevent side reactions .

- Introduction of the pyridin-2-ylmethyl group via alkylation or reductive amination under inert atmosphere, using catalysts like palladium or copper in solvents such as DMF or toluene .

- Deprotection and purification using trifluoroacetic acid (TFA) to remove Boc groups, followed by HPLC or recrystallization (e.g., in ethanol/water mixtures) to achieve ≥95% purity .

Critical Note: Optimize reaction time and temperature to minimize racemization, as stereochemical integrity is crucial for biological activity .

Advanced Question: How can researchers resolve contradictions in stereochemical assignments for this compound using spectroscopic and computational methods?

Methodological Answer:

Discrepancies in stereochemical data (e.g., NOESY vs. X-ray) require a multi-modal approach:

- X-ray crystallography : Resolve absolute configuration definitively; prepare single crystals via slow evaporation in aprotic solvents (e.g., dichloromethane/hexane) .

- Chiral HPLC : Use columns like Chiralpak IA-3 with hexane/isopropanol gradients to separate enantiomers and confirm optical purity .

- DFT calculations : Compare experimental -NMR chemical shifts with computed values (Gaussian 16, B3LYP/6-311+G(d,p)) to validate trans-configuration .

Case Study : A 2020 study resolved conflicting NOESY signals for a similar pyrrolidine derivative by correlating DFT-predicted coupling constants () with experimental data .

Basic Question: What purification strategies are recommended for isolating high-purity trans-4-Phenyl-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid?

Methodological Answer:

- Recrystallization : Use ethanol/water (3:1 v/v) to exploit solubility differences; cooling to 4°C maximizes yield .

- Ion-exchange chromatography : For hydrochloride salts, employ Dowex 50WX2 resin with NHOH elution to isolate the free base .

- Preparative HPLC : Utilize C18 columns with 0.1% TFA in acetonitrile/water gradients; monitor at 254 nm for pyridine absorption .

Quality Control : Confirm purity via LC-MS (ESI+) and -NMR integration of aromatic protons (δ 7.2–8.5 ppm) .

Advanced Question: How can computational modeling guide the design of analogs targeting biological receptors?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to predict binding modes to receptors (e.g., ETA receptors). Dock the compound’s carboxylic acid group into basic residues (e.g., Arg in ETA) .

- Molecular dynamics (MD) simulations : Run 100-ns simulations (AMBER force field) to assess stability of the pyridinylmethyl-pyrrolidine scaffold in hydrophobic pockets .

- SAR analysis : Modify the phenyl or pyridine substituents and calculate binding free energies (MM-PBSA) to prioritize synthetic targets .

Validation : Correlate in silico predictions with in vitro assays (e.g., IC measurements) to refine models .

Advanced Question: What experimental strategies mitigate racemization during functionalization of the pyrrolidine core?

Methodological Answer:

- Low-temperature reactions : Conduct alkylation at −20°C in THF to reduce kinetic resolution of stereocenters .

- Chiral auxiliaries : Introduce (R)- or (S)-Boc-protected intermediates to enforce trans-configuration during pyridinylmethylation .

- In situ monitoring : Use circular dichroism (CD) spectroscopy or chiral HPLC to detect early-stage racemization .

Case Study : A 2022 synthesis of a related compound achieved 98% enantiomeric excess (ee) by combining cryogenic conditions and Evans oxazolidinone auxiliaries .

Basic Question: How should researchers handle stability issues in aqueous solutions of this compound?

Methodological Answer:

- Buffer selection : Use phosphate-buffered saline (PBS, pH 7.4) with 5% DMSO to prevent precipitation; avoid strongly acidic/basic conditions that hydrolyze the pyrrolidine ring .

- Lyophilization : For long-term storage, freeze-dry aliquots at −80°C under argon; reconstitute in degassed solvents to minimize oxidation .

- Stability assays : Monitor degradation via UPLC-MS at 0, 24, and 48 hours; look for m/z shifts indicating hydrolysis or dimerization .

Advanced Question: What mechanistic insights explain contradictory biological activity data across cell lines?

Methodological Answer:

- Cellular uptake studies : Use LC-MS/MS to quantify intracellular concentrations; correlate with activity disparities (e.g., higher uptake in HEK293 vs. HeLa cells) .

- Target engagement assays : Employ CETSA (Cellular Thermal Shift Assay) to verify binding to putative targets (e.g., kinases) in different cell lysates .

- Metabolomic profiling : Identify cell-specific metabolites (e.g., glutathione adducts) that inactivate the compound via HPLC-HRMS .

Example : A 2021 study linked reduced activity in HepG2 cells to CYP3A4-mediated oxidation of the pyridine ring .

Basic Question: What analytical techniques are essential for characterizing this compound’s stereochemistry?

Methodological Answer:

- NMR spectroscopy : Analyze - coupling constants () between H-2 and H-3 protons; trans-configuration typically shows Hz .

- Polarimetry : Measure specific rotation ([α]) and compare to literature values for enantiopure standards .

- Vibrational circular dichroism (VCD) : Resolve ambiguous cases by comparing experimental and computed spectra for C=O and pyridine stretches .

Advanced Question: How can researchers optimize reaction yields in large-scale syntheses without compromising stereoselectivity?

Methodological Answer:

- Flow chemistry : Use continuous-flow reactors to maintain precise temperature control (−10°C to 25°C) during Boc deprotection .

- Catalyst screening : Test Pd/XPhos or CuI/1,10-phenanthroline systems for pyridinylmethylation; DFT calculations predict optimal ligand geometry .

- Design of Experiments (DoE) : Apply factorial designs to optimize solvent (DMF vs. acetonitrile), equivalents of reagents, and stirring rate .

Case Study : A 2023 pilot-scale synthesis achieved 85% yield and >99% ee by combining flow chemistry and DoE-optimized conditions .

Advanced Question: What strategies address discrepancies in biological activity between in vitro and in vivo models?

Methodological Answer:

- Pharmacokinetic profiling : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodents; low bioavailability may explain in vivo inactivity .

- Prodrug design : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance membrane permeability; hydrolyze in vivo via esterases .

- Metabolite identification : Use HRMS to detect Phase I/II metabolites (e.g., glucuronides) that reduce active compound levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.